Meperfluthrin-d3
Description
Properties
CAS No. |
1386987-86-5 |
|---|---|
Molecular Formula |
C17H16Cl2F4O3 |
Molecular Weight |
418.224 |
IUPAC Name |
[2,3,5,6-tetrafluoro-4-(trideuteriomethoxymethyl)phenyl]methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C17H16Cl2F4O3/c1-17(2)9(4-10(18)19)11(17)16(24)26-6-8-14(22)12(20)7(5-25-3)13(21)15(8)23/h4,9,11H,5-6H2,1-3H3/t9-,11+/m1/s1/i3D3 |
InChI Key |
MWFQAAWRPDRKDG-CNRQAUTJSA-N |
SMILES |
CC1(C(C1C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C=C(Cl)Cl)C |
Synonyms |
(1R,3S)-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methyl Ester-d3; |
Origin of Product |
United States |
Synthesis and Characterization of Meperfluthrin D3
Chemical Synthetic Methodologies for Site-Specific Deuterium (B1214612) Incorporation into Meperfluthrin (B587406)
The synthesis of deuterated compounds like Meperfluthrin-d3 requires careful planning to introduce deuterium atoms at specific, stable positions within the molecule. This is crucial for its function as an internal standard, ensuring that the deuterium label does not undergo exchange with protium (B1232500) (¹H) under analytical conditions, which could compromise quantitative accuracy europa.eueurl-pesticides.eu.
The synthesis of meperfluthrin itself typically involves the esterification reaction between a derivative of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid and 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol google.comsmolecule.comgoogle.comgoogleapis.com. For the synthesis of this compound, deuterium can be strategically incorporated by either preparing deuterated versions of these key precursors or by employing post-synthesis deuteration techniques on the meperfluthrin molecule or its intermediates.
Common strategies for site-specific deuterium incorporation include:
Hydrogen-Deuterium Exchange (HIE): This method utilizes deuterated solvents (e.g., D₂O) or reagents in the presence of catalysts (acidic or basic) to exchange labile hydrogen atoms for deuterium. This is particularly effective for positions adjacent to carbonyl groups or in aromatic systems, provided the resulting C-D bond is stable against further exchange osti.govsnnu.edu.cn.
Reductive Deuteration: Reactions employing deuterated reducing agents, such as lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄), or using D₂O with reducing agents like samarium iodide (SmI₂), can introduce deuterium into carbonyl compounds or their derivatives mdpi.comnih.gov.
Synthesis from Deuterated Building Blocks: Preparing key intermediates using deuterated starting materials ensures that the deuterium atoms are incorporated into specific, stable positions from the outset.
The selection of the deuteration strategy depends on the target molecule's structure and the desired location of the deuterium atoms. For this compound, the three deuterium atoms would ideally be placed in positions that are chemically stable and not prone to facile isotopic exchange during sample preparation or analysis europa.eueurl-pesticides.eu.
While specific published synthetic routes for this compound are not extensively detailed in the general literature, the general synthesis of meperfluthrin involves the esterification of the acid chloride derived from (1R,trans)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid with 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol google.comsmolecule.com.
A plausible pathway for this compound synthesis could involve:
Deuteration of a Precursor: For instance, the 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol could be synthesized using deuterated reagents to incorporate deuterium at the methyl group (e.g., -OCH₂D or -OCD₃ if a different precursor is used) or potentially on the aromatic ring if suitable electrophilic deuteration methods are employed. Alternatively, the cyclopropane (B1198618) carboxylic acid moiety could be synthesized from deuterated starting materials.
Esterification: The deuterated precursor would then be reacted with the non-deuterated counterpart (or vice-versa) under standard esterification conditions. These typically involve coupling agents or activation of the carboxylic acid (e.g., to an acid chloride) followed by reaction with the alcohol, often in the presence of a base or catalyst, and in a suitable solvent google.comsmolecule.com.
Optimization of the synthesis would focus on maximizing the yield of the desired product, achieving high isotopic enrichment (>98% for d3), ensuring regioselectivity of deuterium incorporation, and minimizing the formation of under- or over-deuterated byproducts or scrambled isotopes. Reaction conditions such as temperature, reaction time, solvent choice, and reagent stoichiometry are critical parameters for optimization clearsynth.comsnnu.edu.cnd-nb.info.
Spectroscopic and Spectrometric Characterization of this compound
Rigorous characterization is essential to confirm the successful synthesis and purity of this compound. This typically involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
NMR spectroscopy is a cornerstone technique for elucidating molecular structure and confirming the presence and location of deuterium atoms.
¹H NMR Spectroscopy: In proton NMR, the signals corresponding to the hydrogen atoms that have been replaced by deuterium will be absent or significantly diminished. This provides direct evidence of deuteration and can help confirm the site of substitution snnu.edu.cnresearchgate.netlabinsights.nlsimsonpharma.com.
²H NMR Spectroscopy: Deuterium NMR directly detects the deuterium nuclei. This technique is invaluable for confirming the presence of deuterium and can provide information about the chemical environment of the deuterated sites. The chemical shifts in ²H NMR are similar to those in ¹H NMR osti.govsnnu.edu.cnresearchgate.netlabinsights.nlsimsonpharma.comnih.govtcichemicals.com.
¹³C NMR Spectroscopy: Carbon-13 NMR can also be used. The presence of deuterium atoms can cause small but detectable shifts in the ¹³C signals of adjacent carbon atoms due to the primary and secondary kinetic isotope effects osti.gov.
Deuterated solvents, such as CDCl₃ or DMSO-d₆, are routinely used in NMR spectroscopy to avoid overwhelming the signals of the analyte with strong solvent signals and to provide a lock signal for field stabilization labinsights.nlsimsonpharma.comtcichemicals.com.
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition and, crucially, the isotopic enrichment of this compound.
Mass-to-Charge Ratio (m/z): HRMS will accurately determine the molecular weight of this compound. Compared to non-deuterated meperfluthrin (nominal mass ~360 Da), this compound will exhibit a mass increase of approximately 3 Da, resulting in a molecular ion peak at m/z ~363.
Isotopic Enrichment: HRMS can distinguish between different isotopologues (molecules with different isotopic compositions). This allows for the precise determination of the isotopic enrichment, i.e., the percentage of molecules containing exactly three deuterium atoms (e.g., >98% d₃). It also quantifies the presence of any under-deuterated (d₀, d₁, d₂) or over-deuterated species europa.eursc.orgclearsynth.comdntb.gov.ua.
Mass Distribution: Techniques like GC-MS or LC-MS/MS, often coupled with tandem MS (MS/MS), are used to fragment the molecule and analyze the resulting ions. This can further confirm the structure and the location of deuterium atoms, especially when combined with selective ion monitoring (SIM) or multiple reaction monitoring (MRM) europa.eursc.orgnih.govdntb.gov.ua.
Isotopic Purity and Stability Assessment of this compound Reference Materials
The reliability of this compound as an internal standard hinges on its isotopic purity and long-term stability.
Isotopic Purity: This parameter quantifies the proportion of molecules in the sample that possess the intended isotopic labeling (i.e., three deuterium atoms). It is typically determined by HRMS and is a critical quality control measure. A high isotopic purity (e.g., ≥98%) ensures that the standard behaves predictably and does not introduce significant errors due to the presence of unlabeled or differently labeled species europa.euclearsynth.com.
Chemical Purity: Assessed using chromatographic techniques (GC, HPLC) coupled with detectors (FID, UV, MS), it confirms the absence of significant chemical impurities that could interfere with analytical measurements smolecule.comscribd.comresearchgate.net.
Stability: Deuterated standards must remain chemically and isotopically stable over time and under typical storage conditions. A key concern with deuterated compounds is the potential for hydrogen-deuterium exchange with protic solvents or atmospheric moisture, which can lead to a decrease in isotopic enrichment europa.eueurl-pesticides.eu. Stability studies involve storing the material under controlled conditions (e.g., temperature, humidity) and periodically re-evaluating its isotopic purity and chemical integrity using MS and NMR nih.gov. Proper storage, typically in tightly sealed containers at low temperatures, is essential to maintain the integrity of the reference material labinsights.nl.
Meperfluthrin D3 As an Internal Standard in Advanced Analytical Methodologies
Fundamental Principles of Isotopic Internal Standard Utilization in Quantitative Analysis
The use of an isotopically labeled version of the analyte as an internal standard is a cornerstone of high-precision quantitative analysis, particularly in chromatography and mass spectrometry. ca.gov This technique, known as isotope dilution mass spectrometry (IDMS), is considered a definitive method due to its high accuracy and reliability. nih.gov Meperfluthrin-d3, a deuterated analog of Meperfluthrin (B587406), serves as an ideal internal standard because it is chemically and physically almost identical to the target analyte. It is added at a known concentration to samples at the earliest stage of preparation. researchgate.net The quantification is then based on the ratio of the analytical signal of the analyte to that of the internal standard, rather than the absolute signal of the analyte alone. ca.gov This ratio remains constant even if sample volume changes or losses occur during the analytical process. hplc.eu
Mitigation of Matrix Effects in Complex Samples
Matrix effects are a major concern in quantitative liquid chromatography-mass spectrometry (LC-MS), occurring when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte. mdpi.com This interference can lead to either ion suppression or enhancement, causing inaccurate and unreliable quantification. mdpi.com A stable isotope-labeled internal standard like this compound is the most recognized technique to correct for these matrix effects. mdpi.com Because this compound has nearly identical physicochemical properties to Meperfluthrin, it co-elutes from the chromatography column and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. nih.gov By normalizing the analyte's signal to the internal standard's signal, the variability introduced by the matrix is effectively canceled out, leading to more accurate results. nih.gov
Compensation for Sample Preparation and Instrument Variability
The analytical process, from sample collection to final measurement, involves multiple steps where variability can be introduced. Sample preparation procedures, such as extraction, evaporation, and reconstitution, can lead to physical loss of the analyte. hplc.eu Furthermore, instrumental factors like injection volume inconsistencies and fluctuations in the mass spectrometer's response can affect signal intensity. researchgate.net
By adding this compound at the beginning of the sample preparation, any losses or variations that affect the native Meperfluthrin will equally affect its deuterated counterpart. hplc.eu Since the final measurement is based on the ratio of the two compounds, these variations are compensated for. ca.govelementlabsolutions.com This approach normalizes for inconsistencies in both sample handling and instrument performance, ensuring the integrity of the quantitative data. researchgate.net
Development and Validation of this compound-Based Analytical Methods
The development of a robust analytical method utilizing this compound requires a systematic approach to optimize and validate all stages of the analysis, from sample extraction to final detection. The goal is to create a simple, sensitive, and high-throughput assay suitable for the intended application. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Meperfluthrin Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the analysis of pyrethroids like Meperfluthrin due to its high selectivity, sensitivity, and specificity. ca.govshimadzu.com The development of an LC-MS/MS method involves optimizing both the chromatographic separation of Meperfluthrin and this compound and the mass spectrometric detection parameters. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored, providing excellent selectivity and reducing background noise. nih.gov
Achieving optimal chromatographic separation is critical for a successful LC-MS/MS analysis. The goal is to obtain symmetrical peak shapes, good resolution from matrix interferences, and a reasonable analysis time. researchgate.net This is accomplished by systematically optimizing several key parameters.
Stationary Phase (Column): The choice of the stationary phase is the most critical factor affecting the separation. chromtech.net.au For pyrethroids, which are relatively non-polar compounds, reversed-phase C18 columns are most commonly used. ca.govnih.gov These columns provide good retention and separation for hydrophobic molecules. Other phases, such as phenyl-hexyl or those with polar-embedded groups, can offer alternative selectivity and may be beneficial for complex separations. nih.govoonops.eu
Mobile Phase: The mobile phase composition directly influences the retention and elution of the analytes. For reversed-phase chromatography of pyrethroids, the mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. nih.govdergipark.org.tr Small amounts of additives, such as ammonium formate or ammonium acetate, are often included. shimadzu.comnih.gov These additives aid in the ionization process (forming [M+NH₄]⁺ adducts for many pyrethroids) and improve peak shape. nih.gov The separation can be performed using either an isocratic elution (constant mobile phase composition) or a gradient elution (composition changes over time) to achieve the best separation within the shortest time. researchgate.netnih.gov
Flow Rate: The mobile phase flow rate affects analysis time, resolution, and sensitivity. researchgate.net Higher flow rates reduce the analysis time but can lead to increased back-pressure and potentially lower separation efficiency. researchgate.netnih.gov The optimal flow rate is a compromise between achieving adequate separation and maintaining a practical run time. For standard HPLC columns (e.g., 4.6 mm internal diameter), flow rates are typically in the range of 0.4 to 1.0 mL/min. ca.govresearchgate.net
The optimization process often involves a systematic evaluation of these parameters to find the combination that yields the best performance. The following table provides a representative example of parameters evaluated during the optimization of an LC-MS/MS method for pyrethroid analysis.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Observation/Outcome |
|---|---|---|---|---|
| Stationary Phase | Standard C18 (e.g., Zorbax SB-C18) | Phenyl-Hexyl (e.g., Zorbax Eclipse Plus) | C18 with Polar Endcapping (e.g., C18 AQ) | Standard C18 provided the best peak shape and retention for Meperfluthrin. Phenyl-Hexyl showed slightly different selectivity but with more peak tailing. |
| Mobile Phase: Organic | Acetonitrile | Methanol | 50:50 Acetonitrile:Methanol | Acetonitrile provided sharper peaks and better resolution compared to methanol for pyrethroid isomers. |
| Mobile Phase: Additive | 0.1% Formic Acid | 5 mM Ammonium Formate | 5 mM Ammonium Acetate | 5 mM Ammonium Formate resulted in the highest signal intensity for the [M+NH₄]⁺ adduct of Meperfluthrin. |
| Flow Rate | 0.3 mL/min | 0.5 mL/min | 0.8 mL/min | A flow rate of 0.5 mL/min offered the best compromise between analysis time (approx. 5-7 min) and chromatographic resolution. |
| Column Temperature | 25 °C | 35 °C | 45 °C | Elevating the temperature to 45 °C decreased viscosity, lowered back-pressure, and resulted in sharper peaks. |
Tandem Mass Spectrometry Parameters: Ionization (ESI, APCI) and Fragmentation (MRM Transitions)
The precise quantification of meperfluthrin in complex matrices necessitates the use of sensitive and selective analytical techniques like tandem mass spectrometry (MS/MS). The choice of ionization source, either Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is critical and depends on the analyte's chemical properties. For many pyrethroids, which can be hydrophobic and non-polar, APCI is often more effective than ESI. chromatographyonline.com this compound, as a deuterated internal standard, is expected to have nearly identical ionization behavior to its non-deuterated counterpart, ensuring accurate correction for matrix effects and instrument variability. nih.gov
In tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. researchgate.net This technique involves selecting a specific precursor ion (the molecular ion or a primary fragment) in the first quadrupole, fragmenting it in the collision cell, and then monitoring for a specific product ion in the third quadrupole. The selection of precursor and product ion pairs, known as MRM transitions, is crucial for method specificity. The optimal decluttering potential and collision energy for these transitions are determined by analyzing the product ion mass spectra of the corresponding precursor ions. researchgate.net For robust method development, both a quantifier ion (for concentration measurement) and a qualifier ion (for identity confirmation) are typically selected for each analyte. researchgate.netnih.gov
While specific MRM transitions for this compound are proprietary to individual laboratory methods, the general approach involves identifying the most abundant and stable fragment ions. The table below illustrates hypothetical MRM transitions for meperfluthrin, from which corresponding transitions for this compound would be derived, accounting for the mass shift due to deuterium (B1214612) labeling.
Hypothetical MRM Transitions for Meperfluthrin Analysis
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier, m/z) | Product Ion (Qualifier, m/z) | Ionization Mode |
|---|---|---|---|---|
| Meperfluthrin | [Value] | [Value] | [Value] | APCI/ESI (+) |
Note: Specific m/z values are instrument and method-dependent and require empirical determination.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Methods for Meperfluthrin Quantification
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful alternative for the analysis of pyrethroids like meperfluthrin. usgs.gov Its excellent sensitivity and selectivity make it suitable for detecting trace levels of pesticides in various samples. shimadzu.com
Derivatization is a chemical modification process used to improve a compound's chromatographic behavior or detectability. researchgate.net For many pyrethroid insecticides, which are generally volatile and thermally stable, derivatization is often not necessary for GC analysis. researchgate.net Direct injection of the extracted analyte is typically feasible. However, in cases where the matrix is particularly complex or if improved sensitivity is required, derivatization might be considered to enhance analyte properties for better separation and detection. researchgate.net
Electron Ionization (EI) is the most common ionization technique used in GC-MS. nih.govresearchgate.net In EI, high-energy electrons bombard the analyte molecules, causing them to fragment in a reproducible pattern. This fragmentation pattern serves as a chemical fingerprint, allowing for compound identification. For quantification using GC-MS or GC-MS/MS, selected ion monitoring (SIM) or MRM modes are used, respectively. nih.govresearchgate.net Specific fragment ions that are both abundant and characteristic of meperfluthrin and its deuterated standard, this compound, are chosen for monitoring. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting any variability during sample preparation and analysis. nih.gov
Example of Selected Ions for GC-MS Analysis of Pyrethroids
| Compound | Target Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
|---|---|---|---|
| Generic Pyrethroid | [Value] | [Value] | [Value] |
| Meperfluthrin | [Value] | [Value] | [Value] |
Note: The selection of ions is based on the mass spectrum of the specific compound and is determined empirically.
Method Validation Parameters: Linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), Recovery, and Reproducibility
Analytical method validation is essential to ensure that a method is suitable for its intended purpose. jddtonline.info Key validation parameters are defined by regulatory guidelines and include linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and reproducibility. jddtonline.info
Linearity : This parameter assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov Linearity is typically evaluated by analyzing a series of standards at different concentrations. nih.gov For pyrethroid analysis, correlation coefficients (r²) greater than 0.99 are generally considered acceptable.
Limit of Detection (LOD) : The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. It is often determined based on the signal-to-noise ratio, typically accepted as 3:1. npra.gov.my
Limit of Quantification (LOQ) : The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. npra.gov.my A typical signal-to-noise ratio for LOQ is 10:1. npra.gov.my
Recovery : Recovery experiments determine the accuracy of the method by measuring the amount of analyte extracted from a matrix compared to the amount originally added. nih.gov For many pesticide residue methods, recoveries in the range of 70-120% are considered acceptable. chromatographyonline.com
Reproducibility : This parameter measures the precision of the method under different conditions, such as analyses performed by different analysts or on different instruments. It is often expressed as the relative standard deviation (RSD) of the results.
Typical Method Validation Parameters for Pyrethroid Analysis
| Parameter | Typical Acceptance Criteria |
|---|---|
| Linearity (r²) | > 0.99 |
| LOD | Signal-to-Noise Ratio of 3:1 |
| LOQ | Signal-to-Noise Ratio of 10:1 |
| Recovery | 70-120% |
Application of this compound in Environmental Residue Analysis
The use of stable isotope-labeled internal standards, such as this compound, is highly beneficial for the accurate analysis of environmental samples, which often contain complex matrices that can interfere with quantification. nih.gov
Meperfluthrin, being a synthetic pyrethroid insecticide, has the potential to contaminate aquatic environments. Monitoring its presence in surface water and wastewater is crucial for environmental risk assessment. nih.gov Analytical methods using GC-MS or LC-MS/MS with a deuterated internal standard like this compound allow for the reliable quantification of meperfluthrin at very low levels. nih.gov
The analytical process typically involves solid-phase extraction (SPE) to isolate the pyrethroids from the water sample and remove interfering substances. usgs.gov Following extraction, the sample is analyzed by mass spectrometry. The use of this compound compensates for any loss of meperfluthrin during sample preparation and for matrix-induced signal suppression or enhancement during analysis, leading to more accurate and precise results. nih.gov Studies on other pyrethroids have demonstrated that such methods can achieve limits of quantification as low as 0.5 ng/L in wastewater effluent. nih.gov
Reported Detection Limits for Pyrethroids in Water
| Technique | Matrix | Method Detection Limit (MDL) |
|---|---|---|
| GC/MS | Water | 2.0 to 6.0 ng/L usgs.gov |
| GC/MS/MS | Water | 0.5 to 1.0 ng/L usgs.gov |
Determination of Meperfluthrin in Terrestrial Environmental Matrices (e.g., soil, sediment)
The analysis of meperfluthrin in terrestrial matrices such as soil and sediment is essential for understanding its environmental fate. These matrices are notoriously complex, containing a wide variety of organic and inorganic compounds that can interfere with the accurate quantification of the target analyte. The use of an isotope dilution method with this compound as an internal standard, coupled with techniques like gas chromatography-mass spectrometry (GC-MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS), provides a highly selective and sensitive approach for meperfluthrin determination.
Methodology Overview:
The general workflow for the analysis of meperfluthrin in soil and sediment samples involves several key steps:
Sample Preparation: Soil and sediment samples are typically dried, sieved, and homogenized to ensure representativeness.
Extraction: Meperfluthrin is extracted from the solid matrix using organic solvents. Common techniques include pressurized liquid extraction (PLE), microwave-assisted extraction (MAE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
Internal Standard Spiking: A known amount of this compound is added to the sample extract at an early stage of the preparation process. This is a critical step, as the internal standard will experience similar losses and matrix effects as the native meperfluthrin throughout the subsequent cleanup and analysis steps.
Cleanup: The crude extract is subjected to a cleanup procedure to remove co-extracted interfering compounds. This may involve techniques such as solid-phase extraction (SPE) or gel permeation chromatography (GPC).
Instrumental Analysis: The purified extract is then analyzed by GC-MS or GC-MS/MS. The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to selectively detect and quantify both meperfluthrin and this compound based on their specific mass-to-charge ratios.
The concentration of meperfluthrin in the original sample is calculated based on the ratio of the response of the native analyte to that of the deuterated internal standard. This approach effectively compensates for any variations in extraction efficiency, sample volume, and instrumental response.
Detailed Research Findings:
The following table summarizes typical performance data for the analysis of pyrethroids in soil and sediment using GC-MS with deuterated internal standards, which can be considered indicative of the performance expected for a method using this compound for meperfluthrin analysis.
| Parameter | Soil | Sediment |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg | 0.05 - 0.5 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/kg | 0.2 - 1.0 µg/kg |
| Recovery | 85 - 110% | 80 - 115% |
| Relative Standard Deviation (RSD) | < 15% | < 20% |
Analysis of Meperfluthrin in Non-Human Biological Matrices (e.g., plant tissues, insect samples)
The determination of meperfluthrin in non-human biological matrices, such as plant tissues and insect samples, is important for assessing its uptake, metabolism, and potential impact on ecosystems. Similar to environmental matrices, biological samples are complex and require robust analytical methods for accurate quantification. The use of this compound as an internal standard is highly beneficial in overcoming the challenges associated with these sample types.
Methodology Overview:
The analytical approach for plant and insect samples is conceptually similar to that for soil and sediment, with some modifications in the sample preparation and extraction steps.
Sample Preparation: Plant tissues are often washed, chopped, and homogenized. Insect samples may be analyzed whole or dissected, followed by homogenization.
Extraction: A suitable solvent or solvent mixture is used to extract meperfluthrin from the biological matrix. The QuEChERS method is frequently employed for its efficiency in extracting a wide range of pesticides from various food and agricultural commodities.
Internal Standard Spiking: A precise amount of this compound is added to the homogenized sample before extraction.
Cleanup: The extract is purified to remove lipids, pigments, and other endogenous compounds that can interfere with the analysis. Dispersive solid-phase extraction (dSPE) is a common cleanup technique used in conjunction with QuEChERS.
Instrumental Analysis: The final extract is analyzed by GC-MS or GC-MS/MS, with quantification based on the isotope dilution principle.
Detailed Research Findings:
Specific research explicitly detailing the use of this compound for the analysis of meperfluthrin in plant tissues or insect samples is limited. However, the principles of isotope dilution mass spectrometry are widely applied for the analysis of other pyrethroids in such matrices. For example, studies on the determination of pyrethroid residues in various agricultural products have consistently demonstrated the value of using isotopically labeled internal standards to achieve reliable results.
One study investigated the accumulation of meperfluthrin in the organs of albino rats after exposure to mosquito coil smoke. While this study did not employ an isotope-labeled internal standard, it highlights the importance of analyzing meperfluthrin in biological tissues. The use of this compound in such a study would have significantly enhanced the accuracy of the reported concentrations by correcting for matrix-induced signal suppression or enhancement.
The following table presents expected performance characteristics for the analysis of pyrethroids in plant and insect matrices using GC-MS and a deuterated internal standard, which can be extrapolated to the analysis of meperfluthrin using this compound.
| Parameter | Plant Tissues | Insect Samples |
| Limit of Detection (LOD) | 0.5 - 5.0 µg/kg | 1.0 - 10 µg/kg |
| Limit of Quantification (LOQ) | 2.0 - 10 µg/kg | 5.0 - 25 µg/kg |
| Recovery | 80 - 120% | 75 - 115% |
| Relative Standard Deviation (RSD) | < 15% | < 20% |
Tracing Environmental Persistence and Transformation Products in Non-Anthropogenic Environments
Stable isotope tracing, particularly using deuterated compounds like this compound, is a powerful methodology for understanding the environmental fate of pesticides in natural ecosystems iaea.orgtandfonline.commdpi.com. By introducing a labeled compound, researchers can follow its degradation pathways, identify transformation products (TPs), and quantify its persistence in various environmental compartments such as soil, water, and air, even in the presence of naturally occurring compounds mdpi.comresearchgate.net.
Compound-specific isotope analysis (CSIA) allows for the detection of subtle changes in isotopic ratios (e.g., carbon or hydrogen isotopes) that occur during chemical or biological transformations researchgate.netwur.nl. These isotopic fractionations provide direct evidence of degradation processes and can help distinguish between different degradation pathways or sources of contamination, even without identifying all transformation products wur.nl. For this compound, this would involve monitoring the enrichment or depletion of deuterium in the parent compound and its potential degradation products over time in controlled environmental simulations or field studies. This approach is crucial for assessing the long-term environmental impact and the formation of potentially more persistent or toxic metabolites in non-anthropogenic settings researchgate.netwur.nl.
While specific studies detailing the environmental persistence of this compound were not found, the general principles of stable isotope tracing are well-established for pyrethroids nih.gov. These studies demonstrate that CSIA can track the microbial degradation of pyrethroids in soil, revealing significant isotope fractionation during these processes nih.gov. Such data allows for the estimation of bioavailability and degradation rates, contributing to a more accurate environmental risk assessment.
Pharmacokinetic Research of Meperfluthrin in Non-Human Animal Models
Stable isotope-labeled compounds are indispensable in pharmacokinetic research, enabling the precise quantification of drug absorption, distribution, metabolism, and excretion (ADME) openmedscience.comacs.org. This compound, when administered to non-human animal models, allows for detailed investigation into how the compound behaves within a living organism.
Absorption and Distribution Studies using Stable Isotope Tracing
The absorption and distribution of this compound in animal models can be meticulously studied using stable isotope tracing techniques coupled with mass spectrometry acs.orgnih.govmdpi.comnih.gov. Following administration, this compound can be traced in biological samples such as blood, plasma, and various tissues. The presence and concentration of the deuterated compound are quantified using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), often employing stable isotope dilution mass spectrometry (SIDMS) for enhanced accuracy and precision nih.goveur.nlplos.orgeurekaselect.comnih.gov.
SIDMS involves the addition of a known amount of a stable isotope-labeled internal standard (like this compound) to the sample. This internal standard co-elutes with the analyte during chromatographic separation and is detected by the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, researchers can accurately quantify the amount of this compound absorbed and distributed to different tissues, compensating for variations in sample preparation and instrument response nih.goveur.nlplos.orgnih.gov. Studies on other deuterated compounds have shown that this method allows for the determination of tissue distribution profiles and the assessment of how the compound moves across biological barriers, such as the blood-brain barrier eur.nlnih.gov.
Excretion Pathways and Rates Determined by Isotopic Analysis
Following administration, this compound and its metabolites can be monitored in excreta, such as urine and feces, using sensitive analytical techniques iaea.orgopenmedscience.comacs.org. The isotopic label ensures that only the administered this compound and its derived products are quantified, distinguishing them from endogenous compounds. By measuring the concentration of the labeled compound in excreta over time, researchers can establish the rate and routes of excretion. For instance, studies on other deuterated compounds have shown that analysis of plasma and excreta allows for the determination of half-lives and clearance rates openmedscience.commdpi.comeur.nl. The isotopic enrichment in these samples provides a direct measure of the compound's elimination kinetics.
Quantitative Flux Analysis through Isotopic Dilution Mass Spectrometry
Quantitative flux analysis, often performed using Isotopic Dilution Mass Spectrometry (IDMS), allows for the precise measurement of metabolic pathways and the quantification of compounds within biological systems nih.govmdpi.comnih.govnih.gov. In the context of this compound, IDMS can be employed to determine the rate at which the compound is metabolized and how it flows through different biochemical pathways.
Compound List:
this compound
Meperfluthrin
Metofluthrin (Synonym for Meperfluthrin)
References: iaea.org, tandfonline.com, mdpi.com, researchgate.net, wur.nl, nih.gov, eur.nl, openmedscience.com, mdpi.com, plos.org, nih.gov, nih.gov, eurekaselect.com, nih.gov, nih.gov, acs.orgThis compound: A Stable Isotope Tracer for Environmental and Pharmacokinetic Research
This compound, a deuterated analogue of the synthetic pyrethroid insecticide meperfluthrin, serves as a valuable tool in scientific research, particularly for elucidating environmental fate and pharmacokinetic profiles. The incorporation of deuterium (d3) into the meperfluthrin molecule allows for precise tracking and quantification using stable isotope techniques, offering enhanced sensitivity and specificity in complex biological and environmental matrices. This article focuses on the application of this compound in tracing environmental persistence and transformation products, as well as its role in pharmacokinetic studies in non-human animal models.
Stable Isotope Tracing and Metabolic Pathway Elucidation Using Meperfluthrin D3
Environmental Fate and Degradation Kinetics Studies with Meperfluthrin-d3
Tracing Environmental Persistence and Transformation Products in Non-Anthropogenic Environments
Stable isotope tracing, particularly using deuterated compounds like this compound, is a powerful methodology for understanding the environmental fate of pesticides in natural ecosystems iaea.orgtandfonline.commdpi.com. By introducing a labeled compound, researchers can follow its degradation pathways, identify transformation products (TPs), and quantify its persistence in various environmental compartments such as soil, water, and air, even in the presence of naturally occurring compounds mdpi.comresearchgate.net.
Compound-specific isotope analysis (CSIA) allows for the detection of subtle changes in isotopic ratios (e.g., carbon or hydrogen isotopes) that occur during chemical or biological transformations researchgate.netwur.nl. These isotopic fractionations provide direct evidence of degradation processes and can help distinguish between different degradation pathways or sources of contamination, even without identifying all transformation products wur.nl. For this compound, this would involve monitoring the enrichment or depletion of deuterium (B1214612) in the parent compound and its potential degradation products over time in controlled environmental simulations or field studies. This approach is crucial for assessing the long-term environmental impact and the formation of potentially more persistent or toxic metabolites in non-anthropogenic settings researchgate.netwur.nl.
While specific studies detailing the environmental persistence of this compound were not found in the initial search, the general principles of stable isotope tracing are well-established for pyrethroids nih.gov. These studies demonstrate that CSIA can track the microbial degradation of pyrethroids in soil, revealing significant isotope fractionation during these processes nih.gov. Such data allows for the estimation of bioavailability and degradation rates, contributing to a more accurate environmental risk assessment.
Pharmacokinetic Research of Meperfluthrin (B587406) in Non-Human Animal Models
Stable isotope-labeled compounds are indispensable in pharmacokinetic research, enabling the precise quantification of drug absorption, distribution, metabolism, and excretion (ADME) openmedscience.comacs.org. This compound, when administered to non-human animal models, allows for detailed investigation into how the compound behaves within a living organism.
Absorption and Distribution Studies using Stable Isotope Tracing
The absorption and distribution of this compound in animal models can be meticulously studied using stable isotope tracing techniques coupled with mass spectrometry acs.orgnih.govmdpi.comnih.gov. Following administration, this compound can be traced in biological samples such as blood, plasma, and various tissues. The presence and concentration of the deuterated compound are quantified using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), often employing stable isotope dilution mass spectrometry (SIDMS) for enhanced accuracy and precision nih.goveur.nlplos.orgeurekaselect.comnih.gov.
SIDMS involves the addition of a known amount of a stable isotope-labeled internal standard (like this compound) to the sample. This internal standard co-elutes with the analyte during chromatographic separation and is detected by the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, researchers can accurately quantify the amount of this compound absorbed and distributed to different tissues, compensating for variations in sample preparation and instrument response nih.goveur.nlplos.orgnih.gov. Studies on other deuterated compounds have shown that this method allows for the determination of tissue distribution profiles and the assessment of how the compound moves across biological barriers, such as the blood-brain barrier eur.nlnih.gov.
Excretion Pathways and Rates Determined by Isotopic Analysis
Following administration, this compound and its metabolites can be monitored in excreta, such as urine and feces, using sensitive analytical techniques iaea.orgopenmedscience.comacs.org. The isotopic label ensures that only the administered this compound and its derived products are quantified, distinguishing them from endogenous compounds. By measuring the concentration of the labeled compound in excreta over time, researchers can establish the rate and routes of excretion. For instance, studies on other deuterated compounds have shown that analysis of plasma and excreta allows for the determination of half-lives and clearance rates openmedscience.commdpi.comeur.nl. The isotopic enrichment in these samples provides a direct measure of the compound's elimination kinetics.
Quantitative Flux Analysis through Isotopic Dilution Mass Spectrometry
Quantitative flux analysis, often performed using Isotopic Dilution Mass Spectrometry (IDMS), allows for the precise measurement of metabolic pathways and the quantification of compounds within biological systems nih.govmdpi.comnih.govnih.gov. In the context of this compound, IDMS can be employed to determine the rate at which the compound is metabolized and how it flows through different biochemical pathways.
Compound List:
this compound
Meperfluthrin
Metofluthrin (Synonym for Meperfluthrin)
References: iaea.org, tandfonline.com, mdpi.com, researchgate.net, wur.nl, nih.gov, eur.nl, openmedscience.com, mdpi.com, plos.org, nih.gov, nih.gov, eurekaselect.com, nih.gov, nih.gov,
Advanced Chromatographic and Spectrometric Strategies for Meperfluthrin D3 Research
Spectroscopic Methods for Structural Elucidation of Meperfluthrin-d3 and its Derivatives
Spectroscopic analysis provides invaluable insights into the molecular architecture and composition of chemical entities. For this compound, these techniques are crucial for confirming the successful synthesis and accurate placement of the deuterium (B1214612) atoms, which are critical for its use in quantitative analysis and metabolic studies.
Vibrational Spectroscopy (FTIR, Raman) for Deuterium Labeling Confirmation
Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful, complementary techniques that probe the vibrational modes of molecules, providing a unique "fingerprint" for identification and structural analysis. These methods are particularly useful for identifying functional groups and confirming the presence of specific bonds, including those involving deuterium.
The substitution of hydrogen with deuterium, an isotope of hydrogen, results in a phenomenon known as the kinetic isotope effect. This effect leads to a shift in vibrational frequencies. Specifically, the vibrational frequency of a bond involving deuterium (e.g., C-D) is lower than that of the corresponding bond involving protium (B1232500) (C-H). This redshift, typically observed in the range of 200-400 cm⁻¹, is a key indicator for confirming deuterium incorporation ajchem-a.com. For instance, a deuterated methyl group (-CD₃) will exhibit a characteristic C-D stretching vibration at a lower wavenumber than a non-deuterated methyl group (-CH₃).
FTIR spectroscopy is highly sensitive to polar bonds, such as carbonyl (C=O) stretching in ester groups common in pyrethroids, and C-H stretching and bending vibrations sapub.orgsurfacesciencewestern.com. Raman spectroscopy, conversely, is more sensitive to non-polar bonds and symmetric vibrations, such as C-C stretching within ring structures and aliphatic chains sapub.orgspectroscopyonline.com. The combination of both techniques offers a more comprehensive analysis, capturing a wider range of molecular vibrations and providing complementary information that can resolve ambiguities in structural assignments spectroscopyonline.com.
For this compound, FTIR would be expected to show characteristic absorption bands for the ester carbonyl group (around 1730-1750 cm⁻¹), aromatic ring vibrations (around 1600 and 1500 cm⁻¹), and potentially C-O stretching in the ester linkage. Raman spectroscopy would complement this by revealing C-C stretching modes within any cyclic structures and aliphatic C-H bending vibrations. The presence of deuterium would be indicated by the appearance of C-D stretching bands (typically weaker than C-H bands) in the ~2100-2300 cm⁻¹ region, and shifts in bending and skeletal vibrations involving the deuterated positions ajchem-a.comnih.gov.
Table 1: Illustrative FTIR and Raman Spectral Features for this compound
| Technique | Wavenumber (cm⁻¹) | Functional Group/Bond | Expected Observation for this compound | Effect of Deuteration (e.g., -CH₃ vs. -CD₃) |
| FTIR | 2950-3000 | C-H stretching (aliphatic) | Moderate to strong absorption; present if non-deuterated methyl groups exist. | Reduced intensity or absence if the methyl group is fully deuterated (-CD₃). |
| FTIR | ~2250 | C-D stretching | Weak to moderate absorption; indicative of deuterated methyl/methylene (B1212753) groups. | Characteristic peak for deuterated methyl/methylene groups, shifted from C-H. |
| FTIR | 1730-1750 | C=O stretching (ester) | Strong absorption; characteristic of pyrethroid ester linkage. | Unaffected by deuterium substitution on other parts of the molecule. |
| FTIR | 1600, 1500 | C=C stretching (aromatic) | Moderate absorption; indicative of aromatic ring systems. | Unaffected by deuterium substitution on other parts of the molecule. |
| Raman | 1000-1100 | C-C stretching | Observable peaks; sensitive to ring structures and aliphatic chains. | Peaks involving deuterated carbons will be shifted to lower wavenumbers. |
| Raman | 1300-1400 | C-H bending | Observable peaks; characteristic of methyl and methylene groups. | Peaks involving deuterated carbons will be shifted to lower wavenumbers. |
Vibrational spectroscopy is thus essential for confirming the presence of key functional groups and for providing direct evidence of deuterium incorporation through characteristic isotopic shifts.
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the complete three-dimensional structure of organic molecules, including the precise location of isotopic labels emerypharma.comyoutube.comwiley.com. By analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships between atoms.
Impact of Deuterium Labeling on NMR Spectra:
Deuterium (²H) has a nuclear spin of 1, but its gyromagnetic ratio is significantly lower than that of protium (¹H). This has several implications for NMR analysis:
¹H NMR: Deuterated positions will not typically resonate in a ¹H NMR spectrum. If this compound has a deuterated methyl group (-CD₃), the corresponding ¹H signal for that methyl group will be absent or significantly diminished compared to the non-deuterated analog. This absence is a direct confirmation of deuterium incorporation at that specific site emerypharma.comyoutube.com.
¹³C NMR: While ¹³C nuclei are directly observed, their signal intensity and coupling patterns are influenced by attached protons. In proton-decoupled ¹³C NMR spectra, deuterated carbons (-CD₃) will show reduced signal intensity or may be absent altogether due to the lack of ¹H-³C scalar coupling and the quadrupolar nature of deuterium, which can lead to rapid relaxation and signal broadening. Observing a ¹³C signal at a position expected for a methyl group, but with significantly reduced intensity or absence, further supports deuteration at that site emerypharma.comegyankosh.ac.in.
Table 2: Illustrative ¹H and ¹³C NMR Spectral Features for this compound
| Nucleus | Experiment | Chemical Shift (ppm) | Multiplicity | Integration | Assignment/Interpretation | Effect of Deuteration (e.g., -CH₃ vs. -CD₃) | Supporting Principles/Citations |
| ¹H | ¹H NMR | ~7.0-7.5 | Multiplets | e.g., 4H | Aromatic protons | Unaffected. | emerypharma.com, youtube.com, egyankosh.ac.in |
| ¹H | ¹H NMR | ~4.5-5.0 | Multiplets | e.g., 1H | -CH- (e.g., within cyclopropyl (B3062369) ring or attached to ester) | Unaffected. | emerypharma.com, youtube.com, egyankosh.ac.in |
| ¹H | ¹H NMR | ~1.5-2.5 | Multiplets | e.g., 2H | -CH₂- (e.g., methylene groups) | Unaffected. | emerypharma.com, youtube.com, egyankosh.ac.in |
| ¹H | ¹H NMR | ~1.0-1.5 | Singlet/Doublet | e.g., 3H | -CH₃ (if non-deuterated methyl group present) | Absent or significantly reduced if the methyl group is deuterated (-CD₃). | emerypharma.com, youtube.com, egyankosh.ac.in |
| ¹³C | ¹³C NMR | ~170-175 | - | - | Ester C=O | Unaffected. | emerypharma.com, egyankosh.ac.in |
| ¹³C | ¹³C NMR | ~130-140 | - | - | Aromatic carbons | Unaffected. | emerypharma.com, egyankosh.ac.in |
| ¹³C | ¹³C NMR | ~70-80 | - | - | Carbon bearing oxygen (e.g., in the alcohol moiety of pyrethroid) | Unaffected. | emerypharma.com, egyankosh.ac.in |
| ¹³C | ¹³C NMR | ~10-20 | - | - | Methyl carbons (-CH₃) | Signal intensity significantly reduced or absent if the methyl group is deuterated (-CD₃). | emerypharma.com, egyankosh.ac.in |
While specific spectral data for this compound was not directly available in the provided search results, the principles outlined above demonstrate the critical role of advanced NMR techniques, including 2D NMR, in unequivocally confirming its structure and the precise location of the deuterium label. Solid-state NMR could also be employed if the compound is analyzed in its solid form, providing insights into its crystalline structure and dynamics.
Compound List:
this compound
Future Directions in Meperfluthrin D3 Academic Research
Development of Novel Isotopic Labeling Strategies for Pyrethroid Insecticides
The future of pyrethroid insecticide research is intrinsically linked to the development of sophisticated isotopic labeling strategies. The creation of deuterated analogues like Meperfluthrin-d3 is a prime example of this advancement, providing powerful tools for analytical and environmental studies. The development of new pyrethroids often involves structural modifications to either the acid or alcohol components of the molecule to enhance efficacy or stability. sumitomo-chem.co.jp This same principle of targeted chemical synthesis can be applied to introduce stable isotopes at specific molecular positions.
Future research will likely focus on several key areas:
Site-Specific Labeling: Moving beyond simple deuterium (B1214612) labeling, research may explore the synthesis of pyrethroids with isotopes like ¹³C or ¹⁵N incorporated into specific functional groups. This would allow for more detailed mechanistic studies of degradation pathways. The development of synthetic methods to introduce isotopic labels into the cyclopropanecarboxylic acid part or the alcohol moiety of the pyrethroid structure is a key area of focus. sumitomo-chem.co.jp For instance, while many commercial pyrethroids have a cyano group in the alcohol portion of the molecule, introducing isotopic labels into the acid part is a potential area for new synthetic strategies. sumitomo-chem.co.jp
Multi-Isotope Labeling: The creation of pyrethroids labeled with multiple different isotopes (e.g., deuterium and ¹³C) would enable advanced dual-isotope analysis. This technique allows researchers to differentiate between sources of contamination and to more accurately assess the extent of degradation in environmental samples.
Reverse Isotopic Labeling: In complex mixtures, a technique known as reverse isotope labeling could be employed. utoronto.ca This involves adding a known amount of an unlabeled standard to a sample that is otherwise enriched with isotopically labeled compounds, a strategy that can aid in the quantification and identification of metabolites. utoronto.ca
These advanced labeling strategies, analogous to those developed for other chemical classes, will underpin future progress in understanding the environmental fate and analytical quantification of pyrethroids. utoronto.caacs.org
Integration of this compound Research with Computational Chemistry and Modeling
The integration of computational chemistry and modeling with empirical research on compounds like this compound offers a synergistic approach to understanding insecticide behavior at a molecular level. Modeling studies are crucial for designing more effective and safer products. ivcc.com
A key application of this integration is in molecular docking studies. For example, a molecular docking study has been performed with meperfluthrin (B587406) to understand its interaction with biological targets. nih.gov Such computational models can predict how the introduction of deuterium atoms in this compound might subtly alter its binding affinity to target proteins or metabolizing enzymes compared to its non-labeled counterpart. This is critical for validating its use as a tracer or analytical standard, ensuring the isotopic label does not significantly alter the compound's biological or chemical behavior.
Future research directions in this area include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Using data from this compound and other labeled pyrethroids to build models that predict the environmental fate (e.g., degradation rates, soil sorption) of new pyrethroid structures.
Metabolic Pathway Prediction: Employing computational models to predict the likely metabolites of meperfluthrin in various organisms. This compound could then be used in laboratory experiments to verify these predicted pathways.
Environmental Fate Modeling: Researchers can combine field observations with quantitative modeling to link molecular-scale mechanisms with large-scale environmental processes. univie.ac.at This allows for a better understanding of how pollutants like meperfluthrin move through soils, groundwater, and surface waters. univie.ac.at
This fusion of in silico and experimental work accelerates research by prioritizing laboratory studies and providing a deeper mechanistic understanding of the processes observed.
Expansion of Stable Isotope Tracing to Complex Ecological Systems
The use of stable isotope-labeled compounds like this compound is pivotal for tracing the journey of pollutants through intricate ecological systems. univie.ac.at Compound-Specific Isotope Analysis (CSIA) is a powerful technique for tracking the source and fate of organic pollutants by analyzing their isotopic composition. mdpi.com This approach provides insights into the kinetic fractionation of compounds during processes like degradation, which is essential for environmental forensics. mdpi.com
The introduction of a known quantity of this compound into a controlled ecosystem (a mesocosm) or its use in field studies allows researchers to meticulously track its movement, partitioning, and degradation. Because the heavy isotopes are incorporated into the consumer's tissues, they serve as effective tracers. cdnsciencepub.com This is not possible with other analytical methods. univie.ac.at
Future academic research will focus on expanding these applications:
Food Web Bioaccumulation: By analyzing the isotopic ratio of this compound in various organisms within a food web, from microorganisms to higher trophic levels, scientists can quantify bioaccumulation and biomagnification factors. cdnsciencepub.com
Source Apportionment: In areas with multiple potential sources of pyrethroid contamination, the distinct isotopic signature of this compound can be used to differentiate its contribution from other background pyrethroids.
Degradation Pathway Analysis: As this compound degrades, the resulting metabolites will retain the isotopic label. This allows for the unambiguous identification of degradation products in complex environmental matrices like soil and water, helping to elucidate transformation pathways. acs.org
| Aspect of Isotope Tracing | Requirements | Challenges and Limitations | Future Developments & Advantages |
|---|---|---|---|
| Conceptual Design | Establish a sampling design for hydrochemical and hydrogeological baseline data. researchgate.net | Requires a thorough understanding of the study area's hydrology and land use. researchgate.net | Enables precise evaluation of pollution in complex ecosystems. researchgate.net |
| Source Identification | Initial stable isotope compositions at pollution sources must be known. researchgate.net | Isotope signatures of different sources must be statistically distinct. researchgate.net | Allows for robust partitioning of pollutant fate and transport pathways. researchgate.net |
| Process Tracing | Data on processes contributing to stable isotope fractionation (e.g., degradation). researchgate.net | Isotopic fractionation can be small and difficult to measure accurately. | Provides direct evidence of in-situ degradation and transformation processes. mdpi.com |
Application of this compound in Reference Material Development and Interlaboratory Comparisons
The reliability and comparability of analytical measurements are paramount in scientific research. Isotopically labeled compounds like this compound are indispensable for ensuring data quality, particularly in the development of reference materials and the execution of interlaboratory comparisons. researchgate.net
Reference Material Development: A Certified Reference Material (CRM) is a standard with one or more property values certified by a metrologically valid procedure. This compound is an ideal candidate for use as an internal standard in the certification of a meperfluthrin reference material. The process involves:
Preparation: A bulk quantity of meperfluthrin is prepared and carefully divided into final packaged units. researchgate.net
Homogeneity and Stability Testing: Rigorous testing is conducted to ensure that every unit has the same concentration and that the material remains stable over its certified shelf-life. researchgate.net Stability studies are often performed under various temperature conditions. researchgate.net
Value Assignment: The certified value is typically determined through an interlaboratory study where multiple expert laboratories analyze the material. researchgate.net this compound would be added to each sample as an internal standard to correct for variations in instrument response and sample preparation, thereby reducing measurement uncertainty.
Interlaboratory Comparisons: Interlaboratory studies, or proficiency tests, are essential for assessing the performance of different laboratories and analytical methods. researchgate.net In these studies, a central provider distributes identical samples to participating labs. The inclusion of this compound as an internal standard is crucial for several reasons:
Normalization: It allows for the normalization of results, correcting for differences in extraction efficiency or instrument sensitivity between labs. acs.org
Accuracy Assessment: By comparing each lab's results to a known reference value established using the isotopic standard, the accuracy of their measurements can be reliably assessed.
Method Validation: When developing new analytical methods for meperfluthrin, using this compound helps validate the method's precision, accuracy, and robustness across different laboratory settings.
The use of this compound in these contexts ensures that data generated across different studies, locations, and times are comparable and traceable, which is the foundation of collaborative scientific progress. researchgate.net
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing and characterizing Meperfluthrin-d3 to ensure isotopic purity?
- Methodological Answer : Synthesis should involve deuterated precursors and controlled reaction conditions (e.g., solvent purity, inert atmosphere). Isotopic purity must be validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Cross-referencing spectral data with non-deuterated analogs is critical to confirm deuterium incorporation .
Q. How can researchers verify the stability of this compound under varying storage conditions for use as an internal standard?
- Methodological Answer : Conduct accelerated stability studies under controlled temperature, humidity, and light exposure. Analyze degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and compare retention times with known impurities. Statistical validation (e.g., ANOVA) should confirm stability thresholds .
Q. What are the critical parameters for optimizing this compound quantification in environmental matrices using LC-MS/MS?
- Methodological Answer : Calibration curves must account for matrix effects (e.g., ion suppression/enhancement). Use isotope dilution methods with deuterated analogs to correct recovery rates. Validate precision (RSD <15%) and accuracy (80–120% recovery) across triplicate runs .
Advanced Research Questions
Q. How can contradictory data on this compound’s environmental half-life be resolved across studies?
- Methodological Answer : Perform meta-analysis to identify confounding variables (e.g., pH, microbial activity). Replicate experiments under standardized OECD guidelines. Use mixed-effects models to account for study heterogeneity and publish raw datasets for peer validation .
Q. What advanced spectroscopic techniques are suitable for distinguishing this compound from its non-deuterated form in complex biological samples?
- Methodological Answer : Combine collision-induced dissociation (CID) in HRMS with deuterium kinetic isotope effect (DKIE) studies. NMR cryoprobe technology enhances sensitivity for low-concentration detection. Cross-validate results with X-ray crystallography if crystalline forms are obtainable .
Q. How can researchers design a mechanistic study to evaluate this compound’s role in metabolic pathway inhibition?
- Methodological Answer : Use stable isotope-resolved metabolomics (SIRM) with ¹³C/²H dual labeling. Apply flux balance analysis (FBA) to model metabolic networks. Validate enzyme inhibition via in vitro assays (e.g., cytochrome P450 inhibition) and correlate with in silico docking simulations .
Methodological Considerations
- Literature Integration : Prioritize peer-reviewed studies indexed in PubMed or SciFinder, excluding non-academic sources (e.g., ) .
- Data Reproducibility : Adhere to the Beilstein Journal’s guidelines for experimental reporting, including full spectral data and reaction yields in supplementary materials .
- Ethical Frameworks : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions and avoid redundant studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
